molecular formula C19H31NO B11517954 1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL

1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL

Cat. No.: B11517954
M. Wt: 289.5 g/mol
InChI Key: SXFQJBRXNODJBV-UHFFFAOYSA-N
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Description

1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL typically involves multi-step organic synthesis

    Formation of the Core Structure: The core cyclopenta[A]phenanthrene structure can be synthesized through a series of cyclization reactions. These reactions may involve the use of catalysts such as Lewis acids to facilitate the formation of the fused ring system.

    Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound. The hydroxyl group at the 7-position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to control reaction parameters precisely and the implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like diazonium salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Diazonium salts, Halogenating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it may have applications in treating diseases or conditions related to its mechanism of action.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar compound with a cyclopenta[A]phenanthrene core, but differing in functional groups and biological roles.

    Beta-Sitosterol: Another compound with a similar core structure, commonly found in plants and used for its potential health benefits.

Uniqueness

1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical and biological phenomena.

Properties

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

17-amino-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H31NO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-17,21H,4-11,20H2,1-2H3

InChI Key

SXFQJBRXNODJBV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2N)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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